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Compound of Interest

3,5-Difluorobenzenesulfonyl!
Compound Name:
chloride

Cat. No. B1304692

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Difluorobenzenesulfonyl chloride, a key reagent in synthetic chemistry, particularly in the
development of sulfonamide-based pharmaceuticals. This document is intended for
researchers, scientists, and professionals in drug development, offering a centralized resource
for its spectral characteristics (NMR, IR, MS), experimental protocols, and relevant synthetic
pathways.

Spectroscopic Data

The structural integrity and purity of 3,5-Difluorobenzenesulfonyl chloride (CeH3CIF20:2S,
MW: 212.60 g/mol ) can be confirmed through a combination of nuclear magnetic resonance
(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key
guantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule. Due to the C2 symmetry of 3,5-Difluorobenzenesulfonyl chloride, the number
of unique signals in the NMR spectra is simplified.
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Table 1: *H NMR Spectroscopic Data for 3,5-Difluorobenzenesulfonyl Chloride

Chemical Shift ()

Multiplicity Integration Assignment
ppm
7.49 -7.44 Multiplet 2H H-2, H-6
7.04 - 6.99 Multiplet 1H H-4

Table 2: Predicted 13C NMR Spectroscopic Data for 3,5-Difluorobenzenesulfonyl Chloride*

Chemical Shift (d) ppm Carbon Atom
~162 (d, YJCF = 250 Hz) C-3,C-5

~145 (t) c-1

~115 (t) C-4

~113 (d) C-2,C-6

*Note: Experimental 3C NMR data for 3,5-Difluorobenzenesulfonyl chloride is not readily
available in the searched literature. The presented values are estimates based on standard
benzene chemical shifts and established substituent effects for fluorine and sulfonyl chloride
groups.

Table 3: 1°F NMR Spectroscopic Data for 3,5-Difluorobenzenesulfonyl Chloride

Chemical Shift (8) ppm Multiplicity Assighment

-111to -113 Singlet F-3, F-5

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in the molecule. The
spectrum of 3,5-Difluorobenzenesulfonyl chloride is characterized by strong absorptions
corresponding to the sulfonyl chloride and carbon-fluorine bonds.[1]
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Table 4: Key IR Absorption Bands for 3,5-Difluorobenzenesulfonyl Chloride

Wavenumber (cm~?) Vibrational Mode
~1375 Asymmetric SOz Stretch
~1185 Symmetric SOz Stretch
1100 - 1300 C-F Stretch

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and can provide
information about its fragmentation pattern.

Table 5: Mass Spectrometry Data for 3,5-Difluorobenzenesulfonyl Chloride

m/z Interpretation
212 Molecular lon [M]*
214 Isotope Peak [M+2]* (due to 3’Cl)

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

2.1.1 *H and 3C NMR

o Sample Preparation: Dissolve approximately 10-20 mg of 3,5-Difluorobenzenesulfonyl
chloride in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCIs, Acetone-ds).

e Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (&
= 0.00 ppm).

 Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
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* H NMR Acquisition Parameters:

o

Pulse Angle: 30-45°

[¢]

Acquisition Time: 2-4 seconds

[¢]

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64

[e]

e 13C NMR Acquisition Parameters:

[¢]

Technique: Proton-decoupled

[e]

Pulse Angle: 30-45°

[e]

Acquisition Time: 1-2 seconds

o

Relaxation Delay: 2-10 seconds

[¢]

Number of Scans: 1024 or more, depending on sample concentration.

e Processing: Process the acquired Free Induction Decay (FID) with an appropriate window
function (e.g., exponential multiplication with a line broadening of 0.3 Hz for *H and 1-2 Hz
for 13C) and Fourier transform. Phase and baseline correct the resulting spectrum.

2.1.2 °F NMR
o Sample Preparation: The same sample prepared for *H and 3C NMR can be used.
 Instrumentation: Utilize an NMR spectrometer equipped with a fluorine probe.
e Acquisition Parameters:
o Technique: Proton-decoupled
o Reference: An external reference such as CFCIs (& = 0 ppm) may be used.

o Acquisition parameters should be optimized for the specific instrument.
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Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 3,5-Difluorobenzenesulfonyl chloride with
approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and
pestle until a fine, uniform powder is obtained.

o Transfer the powder to a pellet press and apply pressure to form a transparent or semi-
transparent pellet.

o Sample Preparation (Thin Film Method):

o Dissolve a small amount of the compound in a volatile solvent (e.g., chloroform,
dichloromethane).

o Apply a drop of the solution onto a salt plate (e.g., NaCl, KBr) and allow the solvent to
evaporate, leaving a thin film of the compound.

o Data Acquisition:
o Place the prepared sample in the sample holder of an FTIR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm™1,

o Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and
subtract it from the sample spectrum.

Mass Spectrometry

o Sample Introduction: Introduce a dilute solution of 3,5-Difluorobenzenesulfonyl chloride in
a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer via a
direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

¢ lonization Method: Electron Impact (El) is a common method for this type of compound.

o Mass Analyzer: Utilize a quadrupole, time-of-flight (TOF), or other suitable mass analyzer.
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o Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-
300).

Synthetic Workflow Visualization

A primary application of 3,5-Difluorobenzenesulfonyl chloride is the synthesis of
sulfonamides. The general workflow for the synthesis of an N-aryl-3,5-
difluorobenzenesulfonamide is depicted below.
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Caption: Workflow for the synthesis of N-substituted-3,5-difluorobenzenesulfonamides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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